

# A Comparative Spectroscopic Analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.: B186250

[Get Quote](#)

This guide provides a comparative overview of the spectroscopic data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key spectroscopic data in a structured format, this document facilitates the identification and characterization of this important class of heterocyclic compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** and several of its derivatives, extracted from various research publications. This allows for a side-by-side comparison of their characteristic spectral features.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** Derivatives

Compound	Solvent	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl <sub>3</sub>	7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)	153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79	[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl <sub>3</sub>	8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H)	148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99	[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl <sub>3</sub>	8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H)	160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28	[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl <sub>3</sub>	7.59 (d, J = 4.1 Hz, 2H), 7.51 (d, J = 3.8 Hz, 4H), 7.41 – 7.26 (m, 2H), 7.11 (d, J = 7.4 Hz, 2H), 6.91	144.32, 135.79, 134.27, 132.42, 131.96, 131.69, 131.22, 130.12, 129.29, 128.28, 127.48, 122.10, 120.32, 112.76	[1]

(d, J = 6.3 Hz,  
1H)

Ethyl 3-cyano-2-  
(cyanomethyl)-8-  
hydroxy-6-(4-  
methoxyphenyl)-  
8-methyl-5-oxo-  
4,5,6,7,8,9-  
hexahydropyrazo  
lo[1,5-  
a]quinazolin-7-  
carboxylate

DMSO-d<sub>6</sub>

See Figure 3 in  
reference

See Figure 3 in  
reference

[2]

Table 2: FT-IR Spectroscopic Data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**  
Derivatives

Compound	Sample Prep.	FT-IR ( $\nu$ , $\text{cm}^{-1}$ )	Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509	[1]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511	[1]
5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532	[1]
5-amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	KBr	3447, 3345, 3314, 3218, 3047, 2954, 2836, 2204, 1588, 1508, 1440, 1295, 1246, 1129, 1175, 1028, 921, 839, 746, 531	[1]
Ethyl 3-cyano-2-(cyanomethyl)-8-hydroxy-6-(4-methoxyphenyl)-8-methyl-5-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazolin-7-carboxylate	Not Specified	3476 (O-H), 3182, 3076 (N-H), 2262, 2226 (2 C $\equiv$ N), 1720 (C=O ester), 1688 (C=O amide), 1649, 1593 (C=C)	[2]

Table 3: Mass Spectrometry Data for 5-Amino-4-cyanopyrazole Derivatives

Compound	Ionization Method	m/z	Reference
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile	GC-MS	223, 222, 149	[3]
5-Amino-4-cyanopyrazole	GC-MS	108	[4]

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** derivatives, based on methodologies described in the cited literature.

**General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives**[1] In a typical procedure, a mixture of a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is stirred in a round-bottomed flask at 55 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a solvent system of n-hexane/ethyl acetate (1:1). Upon completion, the mixture is cooled to room temperature, and the product is purified, typically by recrystallization from ethanol.

**Synthesis of 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide**[5][6] Equimolar amounts of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and chloroacetyl chloride are dissolved in toluene and refluxed for 5-7 hours. The reaction mixture is then allowed to stand at room temperature for 24-72 hours. The resulting precipitate is filtered off to yield the product.

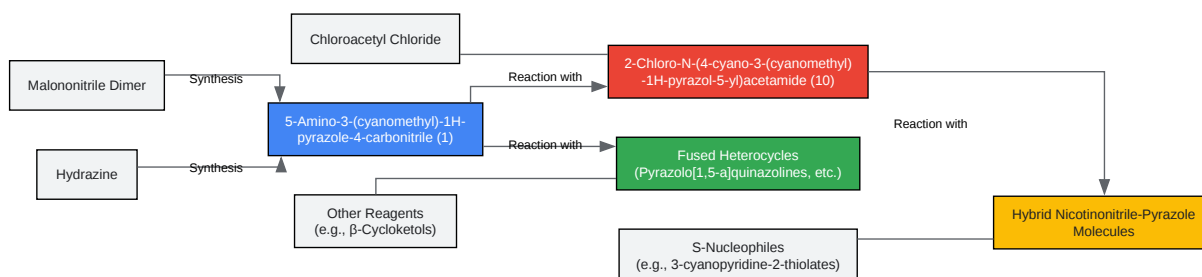
### Spectroscopic Characterization

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 250 MHz or higher.[1] Deuterated solvents such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

- FT-IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] Solid samples are often prepared as KBr pellets.
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with Gas Chromatography-Mass Spectrometry (GC-MS) being a common technique for volatile compounds.[3][4]

## Visualization of Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of various heterocyclic compounds derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.



[Click to download full resolution via product page](#)

Caption: Synthetic pathways for derivatives of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | C<sub>12</sub>H<sub>9</sub>N<sub>5</sub> | CID 81585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4-cyanopyrazole | C<sub>4</sub>H<sub>4</sub>N<sub>4</sub> | CID 85515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186250#spectroscopic-data-comparison-for-5-amino-4-cyano-3-cyanomethyl-pyrazole-derivatives]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)